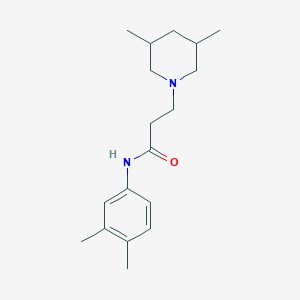

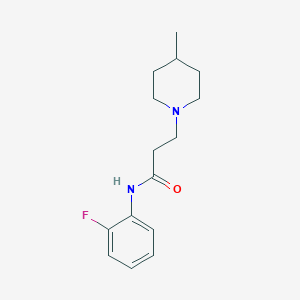

![molecular formula C14H21BrN2O B248131 N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)

N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide, commonly known as Bupivacaine, is a local anesthetic that is widely used in medical practice. It belongs to the amide group of local anesthetics and is used for regional anesthesia, peripheral nerve blocks, and epidural anesthesia. Bupivacaine is a highly potent and long-lasting anesthetic, and its use has increased significantly in recent years due to its effectiveness and safety.

Mécanisme D'action

Bupivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the generation and propagation of action potentials. This results in the loss of sensation and motor function in the affected area.

Biochemical and Physiological Effects:

Bupivacaine has been found to have several biochemical and physiological effects. It has been shown to decrease the release of inflammatory mediators and cytokines, which reduces inflammation and pain. Bupivacaine also decreases the release of neurotransmitters such as glutamate and substance P, which are involved in pain transmission.

Avantages Et Limitations Des Expériences En Laboratoire

Bupivacaine has several advantages for use in lab experiments. It is a highly potent and long-lasting anesthetic, which allows for prolonged experiments without the need for repeated injections. Bupivacaine is also relatively safe and has a low risk of toxicity when used in appropriate doses. However, Bupivacaine has some limitations, including its potential to cause cardiac and neurological toxicity in high doses.

Orientations Futures

There are several future directions for research on Bupivacaine. One area of research is the development of new formulations and delivery methods for Bupivacaine. This includes the development of sustained-release formulations that can provide long-lasting pain relief. Another area of research is the investigation of the potential of Bupivacaine for the treatment of chronic pain conditions such as neuropathic pain and cancer pain. Additionally, further studies are needed to better understand the mechanisms of action of Bupivacaine and its effects on inflammation and pain.

Conclusion:

In conclusion, Bupivacaine is a highly effective local anesthetic that has been widely used in medical practice. Its use has increased significantly in recent years due to its effectiveness and safety. Bupivacaine has several advantages for use in lab experiments, including its potency and long-lasting effects. However, it also has some limitations, including its potential for toxicity in high doses. Future research on Bupivacaine should focus on the development of new formulations, investigation of its potential for the treatment of chronic pain conditions, and further understanding of its mechanisms of action.

Méthodes De Synthèse

Bupivacaine is synthesized by the reaction of 4-bromobenzoyl chloride with N-butyl-N-methylaminoethanol in the presence of a base such as sodium hydroxide. The reaction produces N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide, which is then purified and crystallized to obtain the final product.

Applications De Recherche Scientifique

Bupivacaine has been extensively studied for its use in regional anesthesia and pain management. It has been used in various medical procedures, including surgical procedures, obstetrics, and chronic pain management. Bupivacaine has been found to be effective in reducing pain and improving patient outcomes in these procedures.

Propriétés

Formule moléculaire |

C14H21BrN2O |

|---|---|

Poids moléculaire |

313.23 g/mol |

Nom IUPAC |

N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide |

InChI |

InChI=1S/C14H21BrN2O/c1-3-4-10-17(2)11-9-14(18)16-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18) |

Clé InChI |

SVFKWGUHMZZZLP-UHFFFAOYSA-N |

SMILES |

CCCCN(C)CCC(=O)NC1=CC=C(C=C1)Br |

SMILES canonique |

CCCCN(C)CCC(=O)NC1=CC=C(C=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

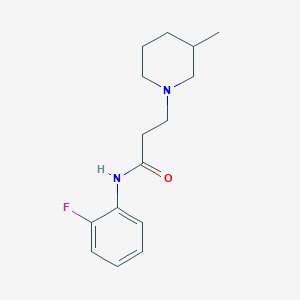

![1-[3-(2-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248049.png)

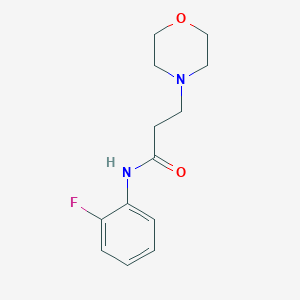

![N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248051.png)

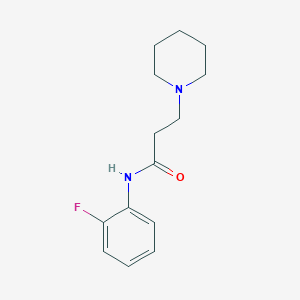

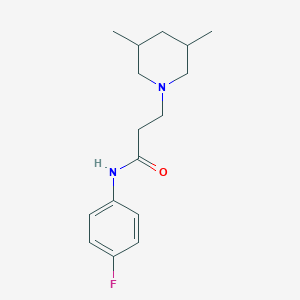

![3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)

![3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248054.png)

![3-[(cyclopropylmethyl)(propyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248064.png)

![1-[3-(3,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248066.png)

![N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248067.png)

![N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248068.png)